

Oxycinchophen: A Review of Early Clinical & Toxicological Data

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Oxycinchophen	
Cat. No.:	B1678077	Get Quote

Disclaimer: This document provides a summary of available historical data on **oxycinchophen**. Formal early clinical trial data, as understood in modern pharmaceutical development, is not publicly available for this compound. **Oxycinchophen** was withdrawn from the market due to significant safety concerns, primarily severe hepatotoxicity.

Introduction

Oxycinchophen, a derivative of cinchophen, was historically used for the treatment of gout and as an analgesic. Cinchophen, first synthesized in 1887 and introduced into therapy in 1908, was recognized for its ability to increase the excretion of uric acid.[1] However, reports of severe and often fatal liver damage associated with its use began to emerge in the 1920s, leading to the eventual withdrawal of both cinchophen and its derivatives, including oxycinchophen, from the market. This whitepaper synthesizes the limited available information regarding the early use and toxicological profile of oxycinchophen, with a focus on presenting the data in a structured format for researchers and drug development professionals.

Quantitative Data Summary

Due to the historical context of **oxycinchophen**'s use, structured clinical trial data with detailed quantitative outcomes are not available. The following table summarizes qualitative and semi-quantitative data extracted from historical case reports and reviews on cinchophen and its derivatives.



Parameter	Observation	Source
Indication	Gout, Arthritis, Analgesia	[1]
Therapeutic Action	Promotes the excretion of uric acid	[1]
Adverse Events	Toxic hepatitis, Jaundice, Acute yellow atrophy of the liver, Skin rashes, Gastrointestinal upset	[1][2]
Reported Outcomes	Multiple fatalities reported due to toxic jaundice and liver atrophy	[1][2]

Experimental Protocols

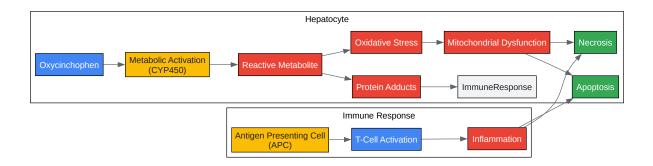
Detailed experimental protocols from early evaluations of **oxycinchophen** are not documented in the available literature. The primary "data" comes from case reports of patients who were administered the drug for therapeutic purposes.

Proposed Mechanism of Toxicity

The precise signaling pathways of **oxycinchophen**-induced hepatotoxicity have not been fully elucidated. However, the mechanism is believed to be similar to that of other drugs causing idiosyncratic drug-induced liver injury (DILI). The prevailing hypotheses, based on general DILI mechanisms, involve metabolic activation and immune-mediated responses.

A proposed general pathway for cinchophen-induced liver injury is illustrated below. It is important to note that this is a generalized representation of DILI and not a pathway specifically validated for **oxycinchophen**.





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Caption: Proposed general mechanism of cinchophen-induced hepatotoxicity.

Conclusion

The history of **oxycinchophen** serves as a critical case study in drug-induced toxicity. The absence of rigorous early clinical trial data and the subsequent emergence of severe adverse events highlight the importance of modern, structured drug development processes. While the specific molecular mechanisms of **oxycinchophen** toxicity remain to be fully defined, the available historical evidence strongly points to a profile of severe, idiosyncratic hepatotoxicity, likely mediated by metabolic activation and subsequent immune responses. Future research in drug-induced liver injury may further clarify the pathways involved in the toxicity of cinchophen and its derivatives.

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References

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